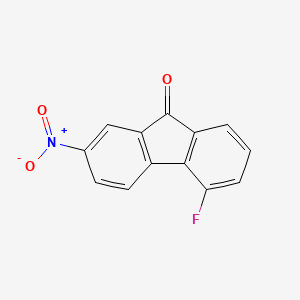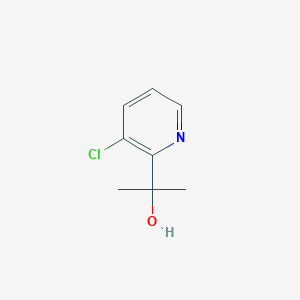
2-(3-Chloropyridin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a chlorine atom at the third position and a propan-2-ol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Grignard Reaction: 3-chloropyridine is reacted with a Grignard reagent, such as isopropylmagnesium bromide, under anhydrous conditions to form the intermediate this compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: The major product is 2-(3-chloropyridin-2-yl)propan-2-one.
Reduction: The major products include 2-(3-chloropyridin-2-yl)propan-2-amine or this compound.
Substitution: The products vary depending on the nucleophile used, such as 2-(3-aminopyridin-2-yl)propan-2-ol or 2-(3-thiopyridin-2-yl)propan-2-ol.
Scientific Research Applications
2-(3-Chloropyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopyridin-2-yl)propan-2-ol: Similar structure but with a bromine atom instead of chlorine.
2-(3-Fluoropyridin-2-yl)propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.
2-(3-Methylpyridin-2-yl)propan-2-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(3-Chloropyridin-2-yl)propan-2-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(3-chloropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 |
InChI Key |
QEQGVZCHDSGXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


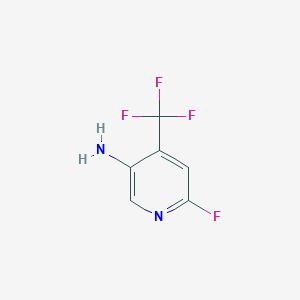

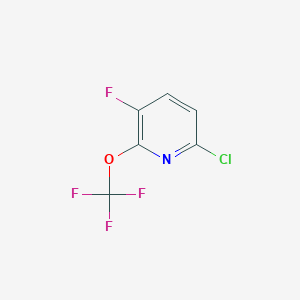
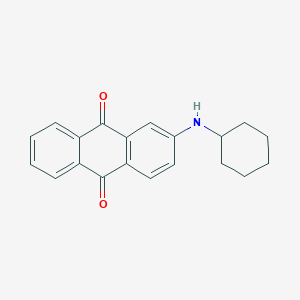
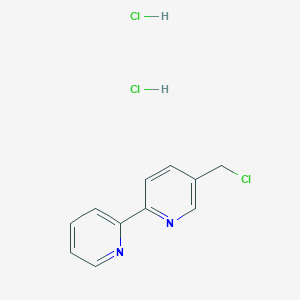



![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
